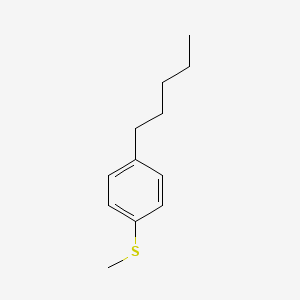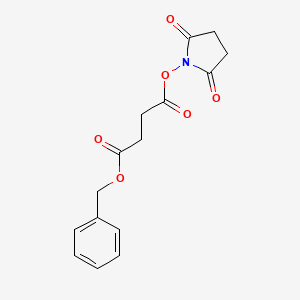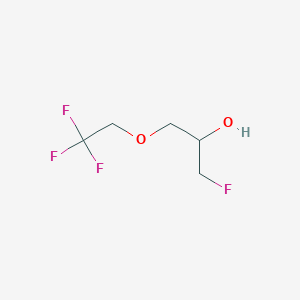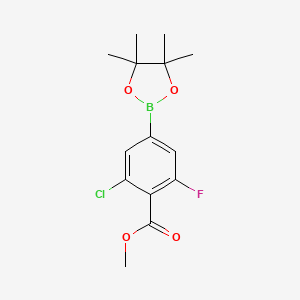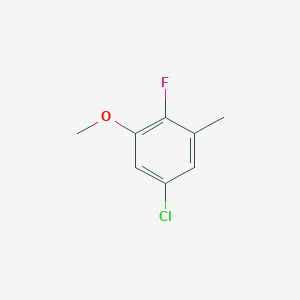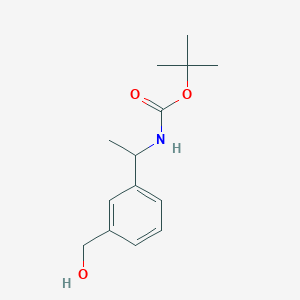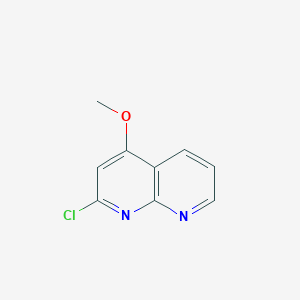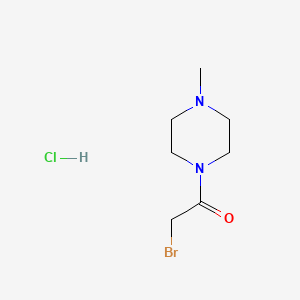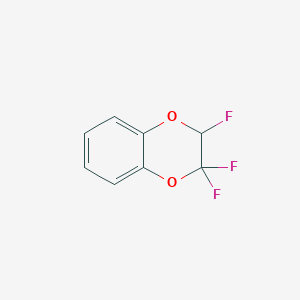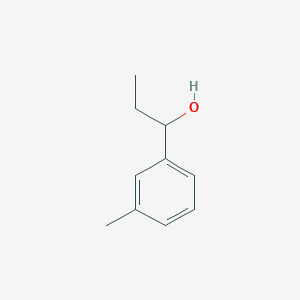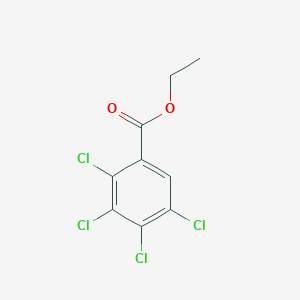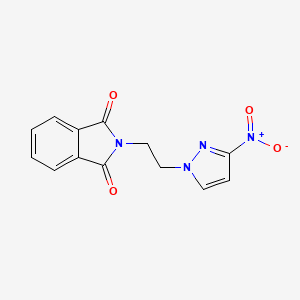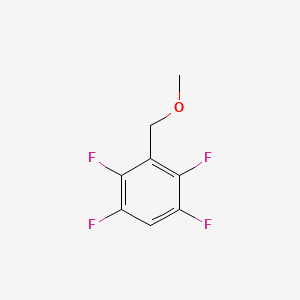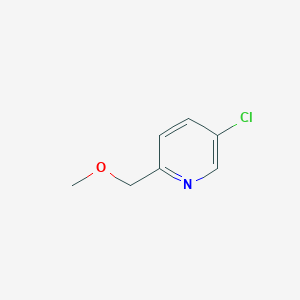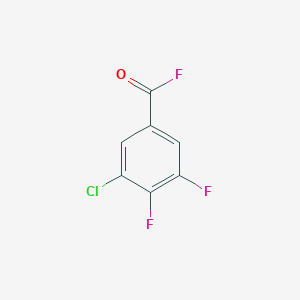
3-Chloro-4,5-difluoro-benzoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4,5-difluoro-benzoyl fluoride is a chemical compound with the molecular formula C7H2ClF2O. It is a fluorinated benzoyl fluoride derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is known for its unique properties and diverse applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-difluoro-benzoyl fluoride typically involves the fluorination of chlorinated benzoyl fluoride derivatives. One common method includes the reaction of 3-chloro-4,5-difluorobenzoyl chloride with appropriate fluorinating agents under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
3-Chloro-4,5-difluoro-benzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohol derivatives.
Cross-Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoyl fluorides .
科学的研究の応用
3-Chloro-4,5-difluoro-benzoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in developing pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Chloro-4,5-difluoro-benzoyl fluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by forming covalent bonds with active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Chloro-4,5-difluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of a fluoride group.
4-Chloro-3,5-difluorobenzoyl chloride: Another chlorinated and fluorinated benzoyl derivative.
5-Chloro-2,3,4-trifluorobenzoic acid: Contains an additional fluorine atom compared to 3-Chloro-4,5-difluoro-benzoyl fluoride.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
3-chloro-4,5-difluorobenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGXYABFTXLEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
